Sodium 4-methyl-1,3-oxazole-2-carboxylate
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Overview
Description
Sodium 4-methyl-1,3-oxazole-2-carboxylate is a chemical compound with the molecular formula C5H4NNaO3. It is a sodium salt derivative of 4-methyl-1,3-oxazole-2-carboxylic acid. This compound is part of the oxazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and catalysis .
Mechanism of Action
Target of Action
Sodium 4-methyl-1,3-oxazole-2-carboxylate is a chemical compound that interacts with various targets. Oxazole derivatives, to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction leads to changes in the target, which can result in various biological effects.
Biochemical Pathways
this compound can affect various biochemical pathways. Oxazole derivatives are known to influence a wide range of biochemical pathways .
Result of Action
Oxazole derivatives are known to have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-methyl-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,3-oxazole-2-carboxylic acid with sodium hydroxide to form the sodium salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-methyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of oxazole.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or other anions can be used under mild conditions
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Sodium 4-methyl-1,3-oxazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 4-methyl-1,3-oxazole-2-carboxylic acid
- Methyl 4-methyl-1,3-oxazole-2-carboxylate
- Ethyl 4-methyl-1,3-oxazole-2-carboxylate
Comparison: Sodium 4-methyl-1,3-oxazole-2-carboxylate is unique due to its sodium salt form, which enhances its solubility in water compared to its acid or ester counterparts. This property makes it more suitable for certain applications, such as in aqueous reactions or formulations .
Properties
IUPAC Name |
sodium;4-methyl-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3.Na/c1-3-2-9-4(6-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCKLOIUTYDZMS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137530-82-4 |
Source
|
Record name | sodium 4-methyl-1,3-oxazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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